molecular formula C32H27O5P B14812581 dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate CAS No. 7514-61-6

dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate

Cat. No.: B14812581
CAS No.: 7514-61-6
M. Wt: 522.5 g/mol
InChI Key: GJCSCHAWMZNJDI-NFFVHWSESA-N
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Description

Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate is a complex organic compound that features a phosphanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate typically involves multi-step organic reactions. The process may start with the preparation of the phosphanylidene intermediate, followed by the introduction of the but-2-enedioate moiety under controlled conditions. Common reagents used in these reactions include triphenylphosphine, phenylacetic acid derivatives, and dimethyl but-2-enedioate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phosphanylidene compounds.

    Substitution: The phenyl and phosphanylidene groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced phosphanylidene compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphanylidene group may play a crucial role in these interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenylphosphoranyl)ethyl]but-2-enedioate
  • Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenylphosphinyl)ethyl]but-2-enedioate

Uniqueness

Dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-lambda5-phosphanylidene)ethyl]but-2-enedioate is unique due to the presence of the triphenyl-lambda5-phosphanylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

7514-61-6

Molecular Formula

C32H27O5P

Molecular Weight

522.5 g/mol

IUPAC Name

dimethyl (E)-2-[2-oxo-2-phenyl-1-(triphenyl-λ5-phosphanylidene)ethyl]but-2-enedioate

InChI

InChI=1S/C32H27O5P/c1-36-29(33)23-28(32(35)37-2)31(30(34)24-15-7-3-8-16-24)38(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-23H,1-2H3/b28-23-

InChI Key

GJCSCHAWMZNJDI-NFFVHWSESA-N

Isomeric SMILES

COC(=O)/C=C(/C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)\C(=O)OC

Canonical SMILES

COC(=O)C=C(C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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